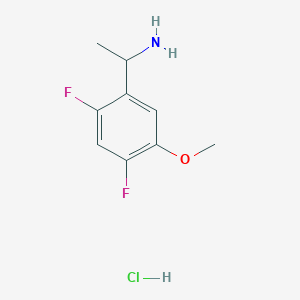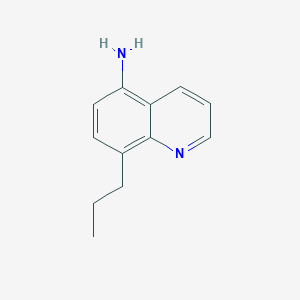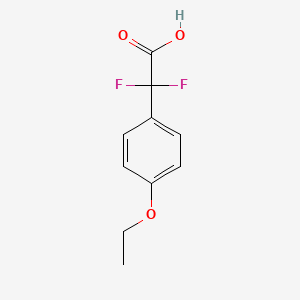
2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C₁₀H₁₂O₃. This compound is characterized by its white crystalline powder form and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylacetic acid with difluorocarbene under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the difluoroacetic acid derivative.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid involves large-scale chemical reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to maintain consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparaison Avec Des Composés Similaires
2-(4-Ethoxyphenyl)ethanol
4-Ethoxyphenylacetic acid
Etofenprox
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H10F2O3 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-8-5-3-7(4-6-8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14) |
Clé InChI |
JGCLIOGWIXYWLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
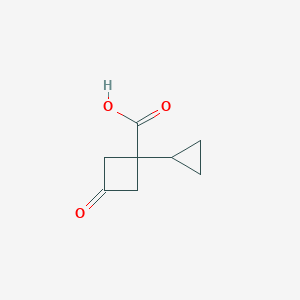


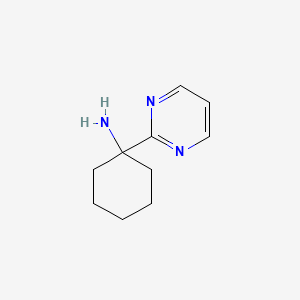
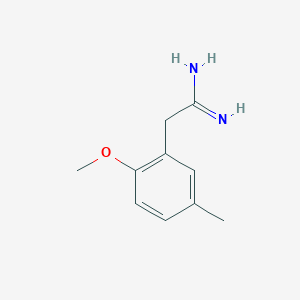
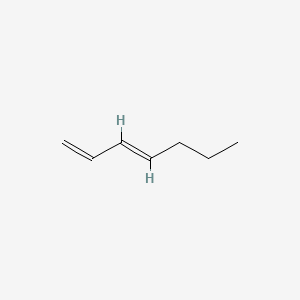
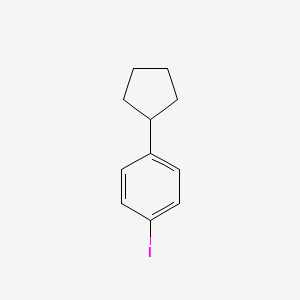
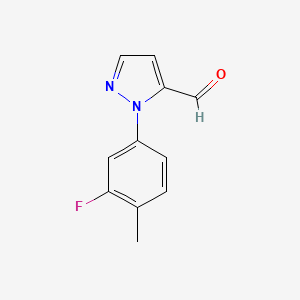
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)

